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4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine Documentation Hub

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  • Product: 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine

Common Name: 4-Fluoro-7-azaindoline Target Molecule: 4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS Registry Number: (Analogous to 1864072-64-5 for the aromatic precursor; specific dihydro CAS is rare/custom) Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 4-Fluoro-7-azaindoline Target Molecule: 4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS Registry Number: (Analogous to 1864072-64-5 for the aromatic precursor; specific dihydro CAS is rare/custom)

Executive Summary

The synthesis of 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine (4-fluoro-7-azaindoline) represents a critical challenge in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, TRK, or FGFR families) where the 7-azaindole/indoline scaffold serves as a bioisostere for purine or indole.[1]

The primary synthetic difficulty lies in the electronic deactivation of the pyridine ring, making direct electrophilic fluorination impossible. Furthermore, the 4-position is electronically disfavored for nucleophilic attack without prior activation. Consequently, the most robust strategy involves the construction of the aromatic 4-fluoro-7-azaindole core followed by a chemoselective reduction of the pyrrole ring. This guide details a scalable, high-fidelity route utilizing Directed Ortho-Lithiation (DoM) for fluorination and Hydride Transfer for reduction, ensuring preservation of the labile C–F bond.

Retrosynthetic Analysis & Strategy

The retrosynthetic logic prioritizes the installation of the fluorine atom before saturation of the pyrrole ring. Attempting to fluorinate the saturated indoline core is fraught with regioselectivity issues and oxidation risks.

Strategic Disconnections
  • C2–C3 Saturation: The final step is the reduction of the aromatic 4-fluoro-7-azaindole.

  • C4–F Bond Formation: The fluorine is installed via electrophilic trapping of a C4-lithiated species, derived from a C4-bromo precursor.

  • C4 Functionalization: The C4-bromo handle is introduced via activating the pyridine ring as an N-oxide.

Retrosynthesis Target 4-Fluoro-7-azaindoline (Target) Precursor 4-Fluoro-7-azaindole (Aromatic Intermediate) Target->Precursor Selective Reduction (NaBH3CN/AcOH) Bromo 4-Bromo-7-azaindole Precursor->Bromo Li-Hal Exchange + NFSI NOxide 7-Azaindole N-oxide Bromo->NOxide POBr3 or Ms2O/TBAB Start 7-Azaindole (Commercial SM) NOxide->Start m-CPBA Oxidation

Figure 1: Retrosynthetic tree illustrating the conversion of commercial 7-azaindole to the target fluorinated indoline.

Detailed Synthetic Protocol

Phase 1: Synthesis of the Aromatic Core (4-Fluoro-7-azaindole)

This phase utilizes a functionalization-first approach. Direct fluorination is not viable; therefore, we proceed through a bromide intermediate.

Step 1.1: N-Oxidation of 7-Azaindole[2]
  • Reagents: 7-Azaindole, m-CPBA (meta-chloroperoxybenzoic acid), EtOAc/MeOH.

  • Mechanism: Electrophilic attack of the peracid on the pyridine nitrogen lone pair.

  • Protocol:

    • Dissolve 7-azaindole (1.0 eq) in EtOAc at 0 °C.

    • Add m-CPBA (1.2 eq) portion-wise over 30 mins.

    • Warm to RT and stir for 4 hours. Product precipitates as a meta-chlorobenzoate salt.

    • Workup: Filter the solid.[3] Suspend in water and neutralize with sat. K2CO3 (aq) to pH 8. Extract with CHCl3/iPrOH (3:1). Dry and concentrate.

    • Yield: Typically >85%.

Step 1.2: Regioselective Bromination (Reissert-Henze Type)
  • Reagents: POBr3 (Phosphorus oxybromide) or Ms2O/TBAB (tetrabutylammonium bromide).

  • Rationale: The N-oxide activates the C2 and C4 positions. Under nucleophilic conditions (Br-), attack occurs preferentially at C4 due to steric hindrance at C2 (protected by the pyrrole ring) and electronic directing effects.

  • Protocol:

    • Suspend 7-azaindole N-oxide (1.0 eq) in DMF.

    • Add tetramethylammonium bromide (1.1 eq) followed by methanesulfonic anhydride (Ms2O, 2.0 eq) at 0 °C.

    • Stir at RT for 12 h.

    • Workup: Quench with water. Basify to pH 9 with NaOH. Extract with EtOAc.

    • Yield: ~50-60% of 4-bromo-7-azaindole .

Step 1.3: Fluorination via Lithiation (The Critical Step)
  • Reagents: tert-Butyllithium (t-BuLi), N-Fluorobenzenesulfonimide (NFSI), THF, -78 °C.

  • Mechanism: Lithium-Halogen exchange generates a hard nucleophile at C4, which attacks the electrophilic fluorine source (NFSI).

  • Protocol:

    • Protect: First, protect the N1-position (e.g., SEM or TIPS) to prevent deprotonation. (Optional but recommended for high yields: Use NaH/SEM-Cl).

    • Dissolve protected 4-bromo-7-azaindole in anhydrous THF under Argon. Cool to -78 °C .

    • Add t-BuLi (2.2 eq) dropwise. The solution typically turns deep yellow/orange. Stir for 30 min.

    • Add a solution of NFSI (1.5 eq) in THF dropwise.

    • Stir for 1 h at -78 °C, then allow to warm to RT.

    • Deprotection: Treat with TBAF/THF to remove the SEM/TIPS group if used.

    • Yield: ~60-70% of 4-fluoro-7-azaindole .

Phase 2: Selective Reduction to 4-Fluoro-7-azaindoline

This is the most delicate step. Catalytic hydrogenation (H2/Pd) poses a high risk of hydrogenolysis (cleaving the C–F bond). We utilize a hydride transfer method that is selective for the electron-rich pyrrole ring in the presence of the electron-deficient pyridine ring.

Step 2.1: Reduction with Sodium Cyanoborohydride
  • Reagents: NaBH3CN, Glacial Acetic Acid.

  • Mechanism: Protonation of the C3 position creates an iminium ion intermediate, which is rapidly trapped by the hydride.

  • Protocol:

    • Dissolve 4-fluoro-7-azaindole (1.0 eq) in Glacial Acetic Acid (0.2 M concentration).

    • Cool to 10–15 °C.

    • Add NaBH3CN (3.0–4.0 eq) portion-wise. Caution: HCN gas evolution possible; use a scrubber.

    • Stir at RT for 2–4 hours. Monitor by LCMS for the mass shift (+2 Da).

    • Workup (Critical):

      • Cool reaction to 0 °C.

      • Slowly pour into ice-cold NaOH (aq) to neutralize (pH > 10). Do not use acid workup as the indoline can re-oxidize.

      • Extract with DCM. Wash with brine.

    • Purification: Flash chromatography (DCM/MeOH). The indoline is more polar than the indole.

    • Yield: 75–85%.

Visual Workflow & Data Summary

SynthesisWorkflow cluster_0 Phase 1: Aromatic Core Construction cluster_1 Phase 2: Selective Reduction Step1 7-Azaindole + m-CPBA Step2 N-Oxide + POBr3/Ms2O Step1->Step2 Activation Step3 4-Bromo + t-BuLi / NFSI Step2->Step3 Fluorination Step4 4-Fluoro-7-azaindole + NaBH3CN / AcOH Step3->Step4 Isolation Final 4-Fluoro-7-azaindoline (Product) Step4->Final Reduction

Figure 2: Step-wise synthetic workflow for the production of 4-fluoro-7-azaindoline.

Key Process Parameters
ParameterValue / ConditionCriticality
Cryogenic Temp -78 °C (Step 1.3)High: Essential to prevent lithium scrambling and side reactions.
Reduction Agent NaBH3CN (Step 2.1)High: Prevents defluorination common with H2/Pd.
pH Control pH > 10 (Workup 2.1)Medium: Ensures the basic indoline is fully deprotonated for extraction.
Inert Atmosphere Argon/NitrogenHigh: Required for all lithiation steps.

Troubleshooting & Optimization (Expert Insights)

Issue: Defluorination during Reduction

  • Cause: If catalytic hydrogenation (Pd/C) is attempted, the C–F bond is susceptible to oxidative addition by Palladium.

  • Solution: Stick to NaBH3CN/AcOH or Et3SiH/TFA . These ionic hydrogenation methods do not interact with the aryl-fluoride bond.

Issue: Low Yield in Fluorination (Step 1.3)

  • Cause: Incomplete lithiation or protonation by moisture.

  • Solution: Ensure the 4-bromo precursor is dry (azeotrope with toluene). Use fresh t-BuLi. If yield persists low, consider the Balz-Schiemann route (diazotization of 4-amino-7-azaindole), though this requires handling potentially explosive diazonium salts.

Issue: Re-oxidation of Indoline

  • Cause: 7-Azaindolines are electron-rich and can air-oxidize back to azaindoles or form colored impurities.

  • Solution: Store the final product under Nitrogen/Argon at -20 °C. Use immediately in subsequent couplings.

References

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine).[1][2][3][4][5][6] Current Organic Chemistry, 5(5), 471-506.

  • Thibault, C., et al. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(26), 5023–5025.

  • Minakata, S., et al. (1992). Regioselective functionalization of 1H-pyrrolo[2,3-b]pyridine 7-oxide. Bulletin of the Chemical Society of Japan, 65(11), 2992-2997.

  • Lefoix, M., et al. (2004). Lithium-Halogen Exchange on 4-Bromo-7-azaindoles: Synthesis of 4-Functionalized 7-Azaindoles. Tetrahedron, 60(44), 10039-10047.

  • Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media. Synthesis, 1974(12), 859-874.

Sources

Exploratory

Technical Analysis: Spectroscopic Characterization of 4-Fluoro-7-Azaindoline

Executive Summary 4-Fluoro-7-azaindoline ( -dihydro- -fluoro- -pyrrolo[ - ]pyridine) represents a critical scaffold in medicinal chemistry, particularly in the development of type II kinase inhibitors (e.g., c-Met, JAK f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-7-azaindoline (


-dihydro-

-fluoro-

-pyrrolo[

-

]pyridine) represents a critical scaffold in medicinal chemistry, particularly in the development of type II kinase inhibitors (e.g., c-Met, JAK family).[1] Unlike its aromatic precursor (4-fluoro-7-azaindole), the indoline derivative possesses a saturated pyrrolidine ring fused to the pyridine core.[1] This saturation dramatically alters the electronic landscape and three-dimensional topology of the molecule.[1]

This guide provides a comprehensive spectroscopic profile for researchers synthesizing or characterizing this intermediate.[1] It moves beyond simple data listing to explain the causality of spectral features, ensuring you can validate your compound's identity with high confidence.

Structural & Physical Properties

Before interpreting spectra, we must define the atomic connectivity and expected electronic effects.[1]

  • IUPAC Name: 4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 138.14 g/mol [1]

  • Key Structural Features:

    • Pyridine Ring: Electron-deficient, bearing a fluorine atom at position 4 (meta to the pyridine nitrogen).[1]

    • Pyrrolidine Ring: Electron-rich, aliphatic, containing a secondary amine (

      
      ).[1]
      
    • Fluorine Effect: The highly electronegative fluorine at

      
       exerts a strong inductive withdrawing effect (-I) on the adjacent bridgehead carbon (
      
      
      
      ) and
      
      
      , while offering resonance donation (+R) into the pyridine system.[1]
Visualization: Structural Logic & Numbering

The following diagram illustrates the numbering scheme and the synthesis/reduction workflow that typically generates this compound.

G cluster_0 Precursor (Aromatic) cluster_1 Target (Reduced) node_indole 4-Fluoro-7-azaindole (Aromatic Pyrrole) node_reagent Reduction Conditions (e.g., NaBH3CN / AcOH or H2 / Pd-C) node_indole->node_reagent node_indoline 4-Fluoro-7-azaindoline (Aliphatic Pyrrolidine) node_features Key Spectral Changes: 1. Loss of arom. C2/C3 protons 2. Appearance of CH2 triplets 3. Upfield shift of C2/C3 in NMR node_indoline->node_features node_reagent->node_indoline Saturation of C2-C3 bond

Caption: Transformation logic from 7-azaindole to 7-azaindoline, highlighting the saturation of the C2-C3 bond which dictates the major NMR shifts.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of evidence for the reduction of the indole double bond.[1]

Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid.[1]

  • Concentration: 1-10

    
    M.[1]
    
Diagnostic Data
ParameterValueInterpretation
Monoisotopic Mass 138.06 DaCalculated for

.[2]
Observed Ion (

)
139.07 Da Protonated molecular ion.[1]
Key Fragmentation

Loss of HF (20 Da), common in fluorinated aromatics.[1]
Differentiation vs. Indole (137.[1]05)The +2 Da mass shift confirms the hydrogenation of the double bond.[1]

Infrared Spectroscopy (IR)

IR is crucial for confirming the loss of the heteroaromatic system in the pyrrole ring and the presence of the secondary amine.[1]

  • Method: ATR-FTIR (Attenuated Total Reflectance).[1]

  • Key Bands:

    • 
       (Stretch): 
      
      
      
      .[1] Broad band.[1] (Distinct from the sharper aromatic NH of the indole).[1]
    • 
       (
      
      
      
      ):
      
      
      .[1] Appearance of aliphatic stretches from the
      
      
      groups at positions 2 and 3.[1]
    • 
       (Stretch): 
      
      
      
      .[1] Strong, sharp band typical of fluoro-aromatics.[1]
    • Absence: No signal at

      
       characteristic of the pyrrole C=C bond.[1]
      

Nuclear Magnetic Resonance (NMR)

This is the definitive characterization method.[1] The data below represents the diagnostic expectations derived from the 7-azaindoline core and fluoropyridine substituent effects.

A. H NMR (Proton)[1][2][3]
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[1]
  • Frequency: 400 MHz or higher recommended to resolve F-H couplings.[1]

PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
1 (NH) Broad Singlet6.0 - 7.5br s-Exchangeable proton.[1] Shift varies with concentration.
2 (

)
Triplet3.55 - 3.70 t

Deshielded by adjacent Nitrogen (

).[1]
3 (

)
Triplet3.00 - 3.15 t

Adjacent to aromatic ring; upfield from pos 2.[1]
5 (Ar-H) Doublet of Doublets6.30 - 6.50dd

,

Coupled to H6 (ortho) and F4 (ortho).[1]
6 (Ar-H) Doublet7.80 - 8.00d

Adjacent to Pyridine N (

), highly deshielded.[1]

Critical Analysis:

  • The triplets at 3.0-3.7 ppm are the "fingerprint" of the indoline.[1] If you see aromatic signals around 6.5-7.5 ppm instead of these triplets, your reduction failed, and you still have the indole.[1]

  • H-5 splitting: The fluorine at C4 will split the H5 proton significantly (

    
    ), creating a distinct doublet of doublets.[1]
    
B. F NMR (Fluorine)
  • Standard:

    
     (0 ppm) or internal standard.
    
  • Decoupling: Run both proton-coupled and proton-decoupled.

ParameterValueNotes
Chemical Shift -125 to -130 ppm Typical for Fluorine at the

-position relative to Pyridine Nitrogen (meta-like).[1]
Multiplicity Doublet (or multiplet)Split by H-5 in coupled spectra.[1]
C. C NMR (Carbon)

Fluorine coupling (


) will be observed as doublets for all carbons in the pyridine ring.[1]
CarbonShift (

, ppm)
Coupling (

)
Note
C-4 (ipso) ~160 - 165

Large doublet; carbon directly attached to F.
C-2 ~45 - 48-Aliphatic

(next to N).[1]
C-3 ~25 - 28

Aliphatic

(next to ring).
C-5 ~100 - 105

Ortho to F.
C-6 ~145 - 150

Para to F (next to N).[1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for validating the synthesized compound, ensuring no step is overlooked.

Validation start Crude Reaction Mixture (Reduction of 4-F-7-Azaindole) step1 Step 1: LC-MS Screen Target: [M+H]+ = 139.07 start->step1 decision1 Mass Correct? step1->decision1 step2 Step 2: Isolation (Column Chromatography/Recryst) decision1->step2 Yes rework Reprocess/Re-purify decision1->rework No (Check for SM 137 Da) step3 Step 3: 1H NMR (DMSO-d6) Check for Aliphatic Triplets step2->step3 decision2 Triplets present @ 3.0-3.7 ppm? step3->decision2 step4 Step 4: 19F NMR Confirm single F species decision2->step4 Yes decision2->rework No (Aromatic signals = Indole) final VALIDATED 4-Fluoro-7-Azaindoline step4->final

Caption: Decision tree for the spectroscopic validation of 4-fluoro-7-azaindoline, prioritizing Mass Spec for quick screening and NMR for definitive structural confirmation.

References

  • Reduction of Azaindoles: Wang, B., et al. "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline."[1] Organic Chemistry Frontiers, 2022, 9, 2541-2548.[1][3] Link

  • Fluorine NMR Principles: Dolbier, W. R.[1] Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.[1] (Standard text for interpreting F-pyridine shifts).

  • General Azaindole Data: NIST Chemistry WebBook, "1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Spectra".[1] Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al.[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2017.[1] (Contextualizes the medicinal chemistry importance).

Sources

Foundational

The Ascendant Trajectory of 4-Fluoro-7-Azaindole Derivatives in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold The 7-azaindole core, a bio...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 7-azaindole core, a bioisostere of the ubiquitous indole and purine systems, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have propelled numerous 7-azaindole derivatives into clinical trials and onto the market, particularly as potent kinase inhibitors.[3][4] The strategic introduction of a fluorine atom at the 4-position of this scaffold further refines its physicochemical and pharmacological properties, including metabolic stability and target binding affinity, making 4-fluoro-7-azaindole derivatives a particularly compelling class of compounds for therapeutic development.[5] This technical guide provides a comprehensive exploration of the biological activities of these derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies crucial for their evaluation.

I. Synthetic Strategies: Building the Core

The synthesis of 4-fluoro-7-azaindole derivatives is a critical first step in their journey towards biological evaluation. Various synthetic routes have been developed, often leveraging palladium-catalyzed cross-coupling reactions to introduce diversity at different positions of the azaindole ring.[6] A common strategy involves the nucleophilic aromatic substitution (SNAr) on a 4-halo-7-azaindole precursor, with 4-fluoro-7-azaindoles demonstrating greater reactivity compared to their chloro-analogues.[6]

Representative Synthetic Workflow

Start Starting Material (e.g., 2-Fluoro-3-methylpyridine) Step1 Domino Reaction with Arylaldehyde (using KN(SiMe3)2) Start->Step1 Intermediate1 4-Fluoro-7-Azaindole Core Step1->Intermediate1 Step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Step2 FinalProduct Substituted 4-Fluoro-7-Azaindole Derivative Step2->FinalProduct

Caption: General synthetic scheme for 4-fluoro-7-azaindole derivatives.

A novel one-pot method for the selective synthesis of 7-azaindoles involves the reaction between 2-fluoro-3-methylpyridine and an arylaldehyde, where the choice of the alkali-amide base (e.g., KN(SiMe3)2) is crucial for chemoselectivity.[7] This approach provides a streamlined route to the core structure, which can then be further functionalized.

II. Anticancer Activity: A Multi-Pronged Attack on Malignancy

The most extensively studied biological activity of 4-fluoro-7-azaindole derivatives is their potent anticancer effect. This activity stems from their ability to inhibit a variety of key signaling molecules involved in cancer cell proliferation, survival, and angiogenesis.

A. Kinase Inhibition: Targeting the Engines of Cancer

Kinases are a major class of drug targets in oncology, and 7-azaindole derivatives have proven to be exceptional kinase inhibitors. The nitrogen atoms in the azaindole scaffold can form critical hydrogen bonds within the ATP-binding site of kinases, mimicking the interaction of the natural substrate, ATP.[3][8]

Key Kinase Targets:

  • ERK5 (Extracellular signal-regulated kinase 5): The ERK5 signaling pathway is implicated in cancer cell proliferation and survival. Novel 7-azaindole derivatives have been designed and synthesized as potent ERK5 inhibitors, demonstrating significant anti-proliferative activity in lung cancer cell lines.[9]

  • ULK1/2 (UNC-51-like kinase 1/2): Autophagy is a cellular survival mechanism that can be exploited by cancer cells to resist therapy. 4-Fluoro-7-azaindole analogues that inhibit ULK1/2, key regulators of autophagy, have shown promise in overcoming therapeutic resistance in KRAS-driven non-small cell lung cancer (NSCLC).[10]

  • Cdc7 (Cell division cycle 7): As a serine/threonine kinase involved in the initiation of DNA replication, Cdc7 is an attractive target for cancer therapy. Orally active 7-azaindole inhibitors of Cdc7 have been developed, starting from 5-fluoro-7-azaindole.[11]

  • TrkA (Tropomyosin receptor kinase A): TrkA is a receptor tyrosine kinase that plays a role in the survival and proliferation of neuronal cells and is a target in neuroblastoma and other cancers. 7-azaindole scaffolds have been used to develop TrkA inhibitors.[12]

Mechanism of Action: Inhibition of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Aberrant activation of this pathway, particularly of STAT5, is a hallmark of many cancers, including acute myeloid leukemia. Certain 7-azaindole derivatives have been shown to inhibit the phosphorylation of STAT5, leading to cell cycle arrest and apoptosis in cancer cells.

Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT5 STAT5 JAK->STAT5 Phosphorylation pSTAT5 pSTAT5 (Dimer) STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor 4-Fluoro-7-Azaindole Derivative Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT5 signaling pathway by a 4-fluoro-7-azaindole derivative.

B. PARP Inhibition: Exploiting DNA Repair Deficiencies

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a successful class of anticancer drugs, particularly for tumors with deficiencies in DNA repair pathways like BRCA1/2 mutations. Novel 7-azaindole analogues have been synthesized and shown to act as PARP inhibitors, inducing cell death in breast cancer cells.[13]

Quantitative Data on Anticancer Activity
Compound ClassTargetCell LineIC50/GI50Reference
7-Azaindole DerivativeERK5A549 (Lung Cancer)6.23 µg/mL[9]
7-Azaindole DerivativeERK5A549 (Lung Cancer)4.56 µg/mL[9]
7-Azaindole DerivativeDDX3HeLa (Cervical Cancer)16.96 µM/ml[14]
7-Azaindole DerivativeDDX3MCF-7 (Breast Cancer)14.12 µM/ml[14]
7-Azaindole DerivativeDDX3MDA-MB-231 (Breast Cancer)12.69 µM/ml[14]
Platinum(II) Oxalato Complex with 4-Chloro-7-azaindole-HOS (Osteosarcoma)>50.0 μM[15]
Platinum(II) Oxalato Complex with 3-Bromo-7-azaindole-HOS (Osteosarcoma)27.5 μM[15]
Platinum(II) Oxalato Complex with 3-Bromo-7-azaindole-MCF7 (Breast Cancer)18.3 μM[15]

III. Anti-Inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. 4-Fluoro-7-azaindole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of these derivatives are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). Some 7-azaindole derivatives have shown the ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukins.[16] The 4-azaindole scaffold is also a versatile template for designing inhibitors of p38 MAP kinase, a critical regulator of pro-inflammatory cytokine production.[17]

IV. Antiviral and Antibacterial Activities: Broadening the Therapeutic Scope

Beyond cancer and inflammation, 4-fluoro-7-azaindole derivatives have shown promise as antimicrobial and antiviral agents.

A. Antiviral Activity: A Novel Approach to Combatting SARS-CoV-2

The COVID-19 pandemic spurred intensive research into novel antiviral agents. A series of 7-azaindole derivatives were designed and synthesized to inhibit the interaction between the SARS-CoV-2 spike protein (S1-RBD) and the human ACE2 receptor, a critical step in viral entry. One derivative, ASM-7, exhibited excellent antiviral activity with low cytotoxicity.[5]

Quantitative Data on Anti-SARS-CoV-2 Activity
CompoundTargetAssayEC50Reference
G7aS1-RBD-hACE2 InteractionSARS2-S Pseudovirus9.08 μM[5]
ASM-7S1-RBD-hACE2 InteractionSARS2-S PseudovirusNot specified, but superior to G7a[5]
B. Antibacterial Potential

While less explored for the 4-fluoro substituted variants specifically, the broader class of azaindole derivatives has a history of investigation for antibacterial properties.

V. Experimental Protocols: A Guide to Biological Evaluation

The translation of promising chemical structures into viable drug candidates requires rigorous biological evaluation. The following are representative protocols for assessing the key biological activities of 4-fluoro-7-azaindole derivatives.

A. In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 4-fluoro-7-azaindole derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][14]

B. In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the 4-fluoro-7-azaindole derivative intraperitoneally at various doses (e.g., 25, 50, 100 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., diclofenac).

  • Induction of Edema: Thirty minutes after compound administration, inject 0.1 ml of 1% w/v carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmograph at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.[16]

VI. Conclusion and Future Directions

4-Fluoro-7-azaindole derivatives represent a highly promising class of therapeutic agents with a diverse range of biological activities. Their demonstrated efficacy as kinase inhibitors has solidified their importance in anticancer drug discovery. Furthermore, their emerging roles as anti-inflammatory, antiviral, and PARP inhibitors highlight the vast therapeutic potential of this scaffold.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-fluoro-7-azaindole core to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the specific signaling pathways modulated by these compounds to identify novel therapeutic targets and potential combination therapies.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of lead candidates.

The continued exploration of 4-fluoro-7-azaindole derivatives holds the promise of delivering novel and effective treatments for a wide spectrum of human diseases.

References

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026, February 7). Request PDF.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC.
  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023, October 5). PubMed.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci.
  • Azaindole Therapeutic Agents. PMC.
  • A General Method for the Preparation of 4- and 6-Azaindoles. (2002, March 9). The Journal of Organic Chemistry.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022, March 1). The Royal Society of Chemistry.
  • Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. ACS Fall 2025.
  • Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. (2025, August 6). Request PDF.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023, January 17). MDPI.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014, November 28). MDPI.
  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022, September 1). PubMed.
  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023, November 15). PubMed.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC.
  • Synthesis, Characterization and in Vitro Antitumor Activity of Platinum(II) Oxalato Complexes Involving 7-Azaindole Derivatives as Coligands. PMC.
  • Molecular Docking and 3D-QSAR Studies on 7-azaindole Derivatives as Inhibitors of Trk A: A Strategic Design in Novel Anticancer Agents. (2025, August 6). ResearchGate.
  • (PDF) In vitro anticancer active cis-Pt(II)-diiodido complexes containing 4-azaindoles. ResearchGate.
  • Gold(I) N-Heterocyclic Carbene Complexes with 7-Azaindoles Demonstrates In Vitro Antiproliferative Effects on Ovarian Cancer Cells and Anti-inflammatory Activity. (2024, May 7). Organometallics.
  • Synthesis and Anti-Anaphylactic Activity of 7-azaindole Derivatives. ResearchGate.
  • Application Notes and Protocols: 4-Azaindole in the Synthesis of Anti-Inflammatory Agents. Benchchem.
  • Application Notes and Protocols for 7-Azaoxindole Derivatives in Cell-Based Assays. Benchchem.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC.
  • Schematic of STAT5 signaling. The activation of STAT5 requires the.... ResearchGate.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024, April 15). Ind. J. Pharm. Edu. Res.
  • (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. (2025, August 9). ResearchGate.
  • Differential activation of basal and IL-7-induced PI3K/Akt/ mTOR and JAK/STAT5 signaling distinguishes pediatric from adult acute lymphoblastic leukemia. Haematologica.

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Exploratory

Technical Guide: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine as a Bioisostere of Indole

Executive Summary This technical guide analyzes 4-fluoro-1H-pyrrolo[2,3-b]pyridine (commonly referred to as 4-fluoro-7-azaindole ) as a strategic bioisostere of the indole scaffold in medicinal chemistry. While the nomen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 4-fluoro-1H-pyrrolo[2,3-b]pyridine (commonly referred to as 4-fluoro-7-azaindole ) as a strategic bioisostere of the indole scaffold in medicinal chemistry. While the nomenclature "1H,2H,3H-pyrrolo[2,3-b]pyridine" technically refers to the 2,3-dihydro derivative (indoline analog), the context of "indole bioisosterism" in drug discovery predominantly targets the aromatic 4-fluoro-7-azaindole . This moiety is a privileged scaffold in kinase (e.g., BRAF) and BCL-2 inhibitor design, offering a unique combination of metabolic stability, electronic modulation, and hydrogen-bonding capabilities that superiorly mimic and improve upon the parent indole.

Part 1: Structural & Physicochemical Analysis

The Bioisosteric Rationale

The transition from Indole to 7-Azaindole, and subsequently to the 4-Fluoro derivative, represents a calculated optimization of the pharmacophore.

  • 7-Azaindole Core: Replacing the C7 carbon of indole with nitrogen introduces a hydrogen bond acceptor (N7) without significantly disrupting the steric profile. This lowers the lipophilicity (LogP) and improves aqueous solubility (~25-fold increase compared to indole).

  • 4-Fluorine Substitution: The introduction of fluorine at the C4 position serves two critical functions:

    • Metabolic Blocking: The C4 position of the indole ring is electron-rich and susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine blocks this site due to the strength of the C-F bond.

    • Electronic Modulation: Fluorine's high electronegativity pulls electron density from the aromatic system, lowering the pKa of the pyrrole N1 proton, thereby increasing its acidity and potential as a hydrogen bond donor.

Comparative Physicochemical Profile[1]
PropertyIndole7-Azaindole4-Fluoro-7-AzaindoleImpact of Modification
Structure BenzopyrrolePyridopyrroleFluorinated PyridopyrroleN-insertion + F-substitution
H-Bond Donors 1 (N1-H)1 (N1-H)1 (N1-H)Acidity of N1-H increases with F
H-Bond Acceptors 01 (N7)1 (N7)Critical for kinase hinge binding
Lipophilicity (LogP) ~2.14~1.4~1.6Improved solubility vs Indole
Metabolic Liability High (C3/C4/C6 oxidation)ModerateLow (C4 blocked)Enhanced metabolic half-life (

)
pKa (Conj. Acid) -2.4 (very weak base)4.6 (N7)< 4.6 (N7)F reduces basicity of N7
Logic Diagram: Bioisosteric Evolution

The following diagram illustrates the functional evolution from Indole to the target scaffold.

BioisostereLogic cluster_props Pharmacological Gains Indole Indole Scaffold (Parent) Azaindole 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Indole->Azaindole + N at C7 (Adds H-bond Acceptor) (Increases Solubility) FluoroAzaindole 4-Fluoro-7-Azaindole (Target Scaffold) Azaindole->FluoroAzaindole + F at C4 (Blocks Metabolism) (Modulates Electronics) KinaseBinding Enhanced Kinase Hinge Binding FluoroAzaindole->KinaseBinding MetabolicStab Increased Metabolic Stability FluoroAzaindole->MetabolicStab

Caption: Evolution of the indole scaffold to 4-fluoro-7-azaindole, highlighting structural changes and pharmacological benefits.

Part 2: Synthetic Methodologies

Synthesizing the 4-fluoro-1H-pyrrolo[2,3-b]pyridine core is non-trivial due to the deactivated nature of the pyridine ring towards electrophilic substitution and the need for regioselectivity. Two primary routes are established: the Balz-Schiemann approach and the Lithium-Halogen Exchange approach.[1][2][3][4][5] The latter is preferred for laboratory scale-up due to higher efficiency and avoidance of explosive diazonium salts.[1]

Protocol: Lithium-Halogen Exchange Route

This protocol is adapted from the methodology developed by Thibault et al. (Bristol-Myers Squibb).

Objective: Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Reagents:

  • Starting Material: 4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Protected precursor).

  • Lithiation Agent: n-Butyllithium (n-BuLi), 1.6 M in hexanes.

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor.

  • Solvent: Anhydrous THF.

  • Deprotection: Tetrabutylammonium fluoride (TBAF).[5]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Dissolve 4-bromo-1-(triisopropylsilyl)-7-azaindole (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

    • Mechanism:[1][3][6] Rapid exchange generates the reactive 4-lithio species.

    • Critical Check: Stir for 30 minutes at -78 °C. The solution typically turns yellow/orange.

  • Electrophilic Fluorination: Dissolve NFSI (1.2 eq) in anhydrous THF and add it dropwise to the lithiated species at -78 °C.

    • Note: Exothermic reaction. Control addition rate to prevent temperature spikes.

  • Reaction & Quench: Stir for 1 hour at -78 °C, then allow to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl.[1]

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Deprotection (TIPS removal): Dissolve the crude intermediate in THF. Add TBAF (1.1 eq, 1M in THF) at 0 °C. Stir at room temperature for 1 hour.

  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Yield Expectation: 45-60% overall.

Synthesis Workflow Diagram

SynthesisFlow Start 4-Bromo-1-(TIPS)-7-azaindole Step1 1. Cool to -78°C (THF) 2. Add n-BuLi (Li-Halogen Exchange) Start->Step1 Intermediate [4-Lithio-Intermediate] Step1->Intermediate Step2 3. Add NFSI (Electrophilic Fluorination) 4. Warm to RT Intermediate->Step2 Crude 4-Fluoro-1-(TIPS)-7-azaindole Step2->Crude Step3 5. Deprotection (TBAF/THF) Crude->Step3 Final 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (Product) Step3->Final

Caption: Step-by-step synthetic pathway via Lithium-Halogen exchange for high-purity 4-fluoro-7-azaindole.

Part 3: Applications in Drug Discovery[1]

Kinase Inhibition (The Vemurafenib Paradigm)

The 7-azaindole scaffold is central to the design of type I and type II kinase inhibitors. In the case of Vemurafenib (PLX4032), a B-Raf enzyme inhibitor, the 7-azaindole core mimics the adenine ring of ATP.

  • Role of 4-Fluoro: While Vemurafenib utilizes a 5-substituted azaindole, analogs with 4-fluoro substitutions are explored to modulate the dihedral angle of attached aryl groups and prevent metabolic oxidation at the otherwise exposed C4 position.

  • Binding Mode: The N1-H acts as a donor to the kinase hinge region (Glu residue), while N7 acts as an acceptor (Cys/Val residue backbone NH).

BCL-2 Inhibition

In the development of BCL-2 inhibitors like Venetoclax , 4-fluoro-7-azaindole derivatives serve as key intermediates. The fluorine atom can engage in multipolar interactions within the hydrophobic groove of the BCL-2 protein, enhancing potency while the azaindole core maintains solubility in the lipophilic binding pocket.

References

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Source: Organic Letters (ACS Publications), 2003. URL:[Link]

  • 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Compound Summary. Source: PubChem (National Library of Medicine). URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Art of Selectivity: A Guide to the Functionalization of the 7-Azaindole Ring at C2 and C3 Positions

Introduction: The Privileged Scaffold in Modern Drug Discovery The 7-azaindole ring system, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and abi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 7-azaindole ring system, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonding interactions have cemented its role in the development of targeted therapeutics, most notably in the realm of kinase inhibitors. Approved drugs such as vemurafenib (for melanoma) and venetoclax (for leukemia) feature this core structure, underscoring its therapeutic significance. The functionalization of the 7-azaindole core, particularly at the C2 and C3 positions of the pyrrole ring, is a critical endeavor in the hit-to-lead and lead optimization phases of drug discovery, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This comprehensive guide provides detailed application notes and protocols for the selective functionalization of the 7-azaindole ring at the C2 and C3 positions. We will delve into the mechanistic rationale behind these transformations, offering field-proven insights to empower researchers in their synthetic campaigns.

Understanding the Reactivity of the 7-Azaindole Core

The reactivity of the 7-azaindole ring is governed by a delicate interplay of electronic effects. The pyrrole moiety is electron-rich, making it susceptible to electrophilic attack, while the pyridine ring is electron-deficient. This electronic dichotomy dictates the regioselectivity of various functionalization reactions. The C3 position is the most electron-rich carbon, rendering it the primary site for electrophilic aromatic substitution. Conversely, the C2 position is more acidic, making it amenable to deprotonation and subsequent functionalization with electrophiles.

G cluster_7_azaindole 7-Azaindole Core cluster_reactivity Key Reactive Positions 7-Azaindole C3 C3 Electrophilic Attack\n(e.g., Halogenation, Acylation) Electrophilic Attack (e.g., Halogenation, Acylation) C3->Electrophilic Attack\n(e.g., Halogenation, Acylation) C2 C2 Deprotonation/Metalation\n(e.g., Lithiation, Directed Metalation) Deprotonation/Metalation (e.g., Lithiation, Directed Metalation) C2->Deprotonation/Metalation\n(e.g., Lithiation, Directed Metalation)

Caption: Reactivity map of the 7-azaindole pyrrole ring.

Part 1: Selective Functionalization at the C3 Position

The C3 position of 7-azaindole is the kinetic site for electrophilic attack. This inherent reactivity allows for a range of functional groups to be introduced with high regioselectivity.

C3-Halogenation: Gateway to Cross-Coupling Reactions

The introduction of a halogen at the C3 position is a cornerstone of 7-azaindole chemistry, providing a versatile handle for subsequent palladium-catalyzed cross-coupling reactions. Iodination is particularly favored due to the higher reactivity of the C-I bond.

  • Reagent Selection: N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent. The use of a base like potassium hydroxide (KOH) facilitates the reaction by deprotonating the indole N-H, increasing the nucleophilicity of the pyrrole ring and accelerating the electrophilic substitution.

  • Solvent: Acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are suitable polar aprotic solvents that can dissolve both the 7-azaindole starting material and the reagents.

G start Dissolve 7-Azaindole in MeCN add_reagents Add KOH, then NIS portion-wise at RT start->add_reagents stir Stir at RT for 2-4h (Monitor by TLC) add_reagents->stir quench Quench with aq. Na2S2O3 solution stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the C3-iodination of 7-azaindole.

Materials:

  • 7-Azaindole

  • N-Iodosuccinimide (NIS)

  • Potassium Hydroxide (KOH)

  • Acetonitrile (MeCN)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • To a solution of 7-azaindole (1.0 equiv) in acetonitrile, add potassium hydroxide (3.0 equiv).

  • Stir the mixture at room temperature for 15 minutes.

  • Add N-iodosuccinimide (1.0 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-iodo-7-azaindole.

C3-Acylation: Synthesis of Key Ketone Intermediates

Friedel-Crafts acylation allows for the direct introduction of a carbonyl group at the C3 position, yielding valuable ketone intermediates for further elaboration.

  • Lewis Acid: Aluminum chloride (AlCl₃) is a strong Lewis acid that activates the acyl chloride, generating a highly electrophilic acylium ion. An excess of AlCl₃ is often required as it can coordinate to the pyridine nitrogen and the indole nitrogen.

  • Solvent: Dichloromethane (CH₂) is a common solvent for Friedel-Crafts reactions as it is inert to the reaction conditions.

  • Temperature Control: The initial addition of reagents is typically carried out at 0°C to control the exothermic reaction between the Lewis acid and the acyl chloride.

Materials:

  • 7-Azaindole

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equiv) in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equiv) dropwise to the suspension.

  • In a separate flask, dissolve 7-azaindole (1.0 equiv) in anhydrous dichloromethane.

  • Add the 7-azaindole solution dropwise to the reaction mixture at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC indicates completion.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield 3-acetyl-7-azaindole.

Part 2: Navigating Functionalization at the C2 Position

Functionalization at the C2 position typically requires overcoming the inherent preference for C3 electrophilic attack. This is generally achieved through directed metalation strategies or palladium-catalyzed C-H activation.

Palladium-Catalyzed C2-Arylation

Direct C-H arylation at the C2 position is a powerful modern method for forging C-C bonds, avoiding the need for pre-functionalized starting materials.

  • Catalyst System: A palladium catalyst, such as Pd(OAc)₂, is used to facilitate the C-H activation. The regioselectivity can be influenced by the choice of ligands and additives.

  • Protecting Group: An N-protecting group on the pyrrole nitrogen, such as a methyl or sulfonyl group, is often necessary to prevent N-arylation and to modulate the electronic properties of the ring, favoring C2-activation.

  • Acidic Conditions: A critical concentration of acid can be essential for achieving exclusive C-2 selectivity, likely by protonating the pyridine nitrogen and altering the electronic landscape of the heterocycle.

Materials:

  • N-Methyl-7-azaindole

  • Arylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Silver(I) oxide (Ag₂O)

  • Trifluoroacetic acid (TFA)

  • 1,4-Dioxane

Procedure:

  • To a screw-cap vial, add N-methyl-7-azaindole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂O (2.0 equiv).

  • Evacuate and backfill the vial with nitrogen or argon.

  • Add anhydrous 1,4-dioxane followed by trifluoroacetic acid (TFA) (1.0 equiv).

  • Seal the vial and heat the reaction mixture at 80-100°C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the C2-arylated product.

Part 3: Synthesis of 2,3-Disubstituted 7-Azaindoles

The synthesis of 2,3-disubstituted 7-azaindoles often involves a multi-step approach, building the pyrrole ring onto a pre-functionalized pyridine precursor. The Sonogashira coupling followed by cyclization is a robust and widely used strategy.

G start 2-Amino-3-iodopyridine + Terminal Alkyne sonogashira Sonogashira Coupling (Pd/Cu catalysis) start->sonogashira intermediate 2-Amino-3-alkynylpyridine sonogashira->intermediate cyclization Base-mediated Cyclization (e.g., t-BuOK) intermediate->cyclization product 2,3-Disubstituted 7-Azaindole cyclization->product

Caption: General workflow for the synthesis of 2,3-disubstituted 7-azaindoles.

Protocol 4: Two-Step Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and Cyclization

This protocol describes the synthesis of a 2-substituted 7-azaindole. For a 2,3-disubstituted product, an internal alkyne would be used in the Sonogashira coupling step.

Materials:

  • 2-Amino-3-iodopyridine

  • Terminal Alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 2-amino-3-iodopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of THF and triethylamine, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography to yield the 2-amino-3-(alkynyl)pyridine intermediate.

Materials:

  • 2-Amino-3-(alkynyl)pyridine intermediate

  • Potassium tert-butoxide (t-BuOK)

  • 18-Crown-6 (catalytic)

  • Anhydrous Toluene

Procedure:

  • Dissolve the 2-amino-3-(alkynyl)pyridine (1.0 equiv) in anhydrous toluene.

  • Add potassium tert-butoxide (1.5 equiv) and a catalytic amount of 18-crown-6.

  • Heat the mixture at 65°C until the cyclization is complete (monitor by TLC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography to afford the 2-substituted 7-azaindole.

Summary of Key Functionalization Strategies

PositionReaction TypeKey ReagentsMechanistic Rationale
C3 Halogenation NIS, KOHElectrophilic aromatic substitution on the most electron-rich carbon.
C3 Acylation Acyl Chloride, AlCl₃Friedel-Crafts reaction; generation of an acylium ion for electrophilic attack.
C2 Arylation Arylboronic acid, Pd(OAc)₂Palladium-catalyzed C-H activation, often requiring an N-protecting group.
C2, C3 Annulation 2-Amino-3-halopyridine, AlkyneSonogashira coupling followed by intramolecular cyclization.

Conclusion

The selective functionalization of the 7-azaindole scaffold at the C2 and C3 positions is a mature yet continually evolving field. A thorough understanding of the inherent reactivity of the ring system, coupled with a rational selection of reagents and reaction conditions, allows for the precise and efficient synthesis of a diverse array of derivatives. The protocols outlined in this guide provide a robust starting point for researchers aiming to explore the chemical space around this privileged heterocyclic core. As new catalytic systems and synthetic methodologies emerge, the toolkit for manipulating the 7-azaindole ring will undoubtedly expand, further fueling its remarkable success story in the pursuit of novel therapeutics.

References

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  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. [Link]

  • Santos, L. M., & da Silveira, N. J. F. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. [Link]

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  • Snieckus, V., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(24), 8091-8095. [Link]

  • Silva, A. M. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 456. [Link]

  • Singh, A., et al. (2023). Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. Chemistry – A European Journal, 29(16), e202203718. [Link]

  • Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Organic & Biomolecular Chemistry, 18(33), 6439-6443. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • McLaughlin, M., et al. (2006). One-Pot Synthesis of Azaindoles and Indoles. Organic Letters, 8(15), 3307-3310. [Link]

  • Silva, A. M. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. University of Nebraska - Lincoln. [Link]

  • Dias, H. V. R., et al. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters, 19(19), 5208-5211. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8493-8503. [Link]

  • University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Knochel, P., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(20), 6314. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Li, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine with Aldehydes. Organic Chemistry Frontiers, 9(5), 1362-1368. [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low cell permeability of 4-fluoro-7-azaindole compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting low cell permeability issues...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting low cell permeability issues commonly encountered with 4-fluoro-7-azaindole derivatives. Our goal is to equip you with the rationale and practical steps needed to diagnose challenges and implement effective solutions in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-fluoro-7-azaindole compound showing low permeability?

Low cell permeability in this class of compounds often stems from a combination of their inherent physicochemical properties. The 7-azaindole scaffold, while a valuable bioisostere for indole, introduces a nitrogen atom into the six-membered ring.[1] This nitrogen acts as a hydrogen bond acceptor, which can increase the polar surface area (PSA) and lead to stronger interactions with the aqueous environment or the polar head groups of the cell membrane's lipid bilayer, thus impeding passive diffusion.[2]

Furthermore, the fluorine atom, though often used to enhance metabolic stability and binding affinity, is highly electronegative.[3][4] Depending on its position, it can modulate the compound's lipophilicity and pKa in a context-dependent manner, which may not always favor membrane transit.[5][6]

Q2: I see good in-vitro potency, but the compound is inactive in my cell-based assay. Is this likely a permeability issue?

This is a classic indicator of poor cell permeability. If a compound is potent against its purified target protein but shows no activity in a whole-cell context, it strongly suggests the compound is not reaching its intracellular target at a sufficient concentration. Before extensive troubleshooting, it is crucial to confirm this hypothesis using a direct measure of cell permeability, such as a PAMPA or Caco-2 assay.

Q3: What is the difference between a PAMPA and a Caco-2 assay, and which should I use first?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that predicts passive, transcellular permeability only.[7][8] It is fast, cost-effective, and excellent for early-stage screening to understand a compound's fundamental ability to cross a lipid barrier.[9]

The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[10][11] This model is more complex and accounts for passive diffusion as well as active transport mechanisms, such as uptake and efflux.[8][12]

Recommendation: Start with PAMPA for a rapid assessment of passive diffusion. If permeability is low in PAMPA, the issue is likely related to the compound's fundamental physicochemical properties (e.g., high polarity, low lipophilicity). If permeability is high in PAMPA but low in cell-based functional assays, this may suggest involvement of active efflux transporters, which should then be investigated using a bidirectional Caco-2 or MDCK assay.[8]

Systematic Troubleshooting Workflow

Low permeability is not a single problem but a symptom that can arise from multiple causes. This workflow provides a logical progression from identifying the nature of the problem to implementing targeted solutions.

TroubleshootingWorkflow start Start: Low Permeability Observed in Cell-Based Functional Assay q_assay Perform Direct Permeability Assay (e.g., PAMPA, Caco-2) start->q_assay q_recovery Is Mass Recovery > 80%? q_assay->q_recovery solubility_issue Problem: Poor Solubility or Non-Specific Binding q_recovery->solubility_issue No q_papp Is Apparent Permeability (Papp) Low? q_recovery->q_papp Yes troubleshoot_solubility Action: Troubleshoot Assay Conditions (See Protocol 2) solubility_issue->troubleshoot_solubility passive_perm Problem: Poor Passive Permeability q_papp->passive_perm Yes (Low Papp) q_efflux Perform Bidirectional Assay (Caco-2 or MDCK-MDR1) Is Efflux Ratio > 2? q_papp->q_efflux No (High Papp) solution_passive Solution: Structural Modification - Increase Lipophilicity - Mask Polar Groups (Prodrug Strategy) (See Section 3.1) passive_perm->solution_passive q_efflux->passive_perm No active_efflux Problem: Active Efflux (e.g., P-gp Substrate) q_efflux->active_efflux Yes solution_efflux Solution: Structural Modification - Alter H-bonding patterns - Disrupt transporter recognition motifs (See Section 3.2) active_efflux->solution_efflux end_node Optimized Compound solution_passive->end_node solution_efflux->end_node

Figure 1. Troubleshooting Decision Tree for Low Permeability.

Step 1: Diagnose the Permeability Barrier

The first step is to determine if the issue is genuine low permeability or an experimental artifact. This is primarily achieved by conducting a well-controlled permeability assay and carefully analyzing the results, including the mass balance recovery.

Protocol 1: Bidirectional Caco-2 Permeability Assay

This assay is the gold standard for determining not just permeability but also whether your compound is a substrate of efflux pumps.[13]

Objective: To measure the apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell™ inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with functional tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Trans-Epithelial Electrical Resistance (TEER) to confirm monolayer integrity. Additionally, run a low-permeability marker like Lucifer Yellow or [14C]-Mannitol alongside your compound to validate the integrity of the cell layer during the assay.[14]

  • Compound Preparation: Prepare a stock solution of your 4-fluoro-7-azaindole compound in DMSO. The final concentration of DMSO in the assay buffer should be kept low (typically <1%) to avoid affecting cell integrity.[15] The compound should be dissolved in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.

  • A-B Permeability:

    • Add the compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both chambers.

  • B-A Permeability:

    • Add the compound solution to the basolateral (lower) chamber.

    • Add fresh transport buffer to the apical (upper) chamber.

    • Incubate under the same conditions.

    • Take samples from both chambers.

  • Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS.

  • Calculations:

    • Calculate the Papp value for each direction.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

    • Calculate the Percent Recovery to check for non-specific binding or solubility issues.[11]

Interpreting the Results

Your data from the Caco-2 assay will point you toward the root cause of the permeability issue.

ParameterResultInterpretation & CausalityNext Step
% Recovery < 80%The compound is likely precipitating in the aqueous assay buffer or binding non-specifically to the plastic plate. This is not a true permeability problem but an assay artifact that leads to an artificially low calculated Papp.[11]Troubleshoot assay conditions (Protocol 2).
Papp (A-B) < 1.0 x 10⁻⁶ cm/sLow Permeability: The compound does not efficiently cross the cell monolayer via passive diffusion.Proceed to analyze the Efflux Ratio.
Papp (A-B) > 5.0 x 10⁻⁶ cm/sHigh Permeability: The compound readily crosses the cell monolayer. If cell-based activity is still low, other factors like intracellular metabolism or target engagement should be investigated.Re-evaluate cell-based assay parameters.
Efflux Ratio > 2.0Active Efflux: The compound is actively transported out of the cell, likely by an efflux pump such as P-glycoprotein (P-gp). The B-A transport is significantly higher than A-B transport.[11]Focus on strategies to mitigate efflux (Section 3.2).
Efflux Ratio < 2.0Passive Permeability Issue: The low Papp (A-B) is not due to efflux but is a result of the compound's intrinsic physicochemical properties hindering its ability to diffuse across the membrane.Focus on strategies to improve passive diffusion (Section 3.1).

Step 2: Addressing Assay Artifacts

Before attempting to re-synthesize analogs, it is critical to rule out experimental issues.

Protocol 2: Troubleshooting Low Mass Recovery

Objective: To improve the % recovery in the permeability assay to ensure the measured Papp value is accurate.

  • Assess Aqueous Solubility:

    • Perform a kinetic solubility assay in the same transport buffer used for the permeability experiment.

    • If solubility is below the concentration used in the Caco-2 assay, you have identified a critical issue.

    • Solution: Lower the compound concentration in the Caco-2 assay to a level well below its solubility limit. If this is not possible due to analytical sensitivity, formulation strategies may be required.

  • Mitigate Non-Specific Binding:

    • Low recovery in the absence of solubility issues points to non-specific binding to the assay plate.

    • Solution 1: Include a low concentration of a non-ionic surfactant (e.g., 0.1% Polysorbate 20) in the transport buffer.

    • Solution 2: In cases of high lipophilicity, add Bovine Serum Albumin (BSA, up to 4%) to the basolateral (receiver) chamber to act as a "sink" and prevent the compound from binding to the plastic.[14] Note that this will require a protein precipitation step before LC-MS/MS analysis.

Step 3: Implementing Strategic Solutions

Once you have a reliable diagnosis, you can employ targeted chemical strategies to improve permeability.

Strategy for Poor Passive Permeability: The Prodrug Approach

If your compound has poor passive permeability due to excessive polarity (e.g., exposed carboxylic acids, amines, or hydroxyls), a prodrug strategy is a highly effective solution.[16][17] This involves masking the polar functional group with a lipophilic promoiety that can be cleaved by intracellular enzymes (like esterases) to release the active parent compound inside the cell.[18]

ProdrugStrategy cluster_extracellular Extracellular cluster_intracellular Intracellular parent_drug Parent Drug (Polar, Low Permeability) prodrug Prodrug (Lipophilic, High Permeability) parent_drug->prodrug Chemical Modification cleavage Enzymatic Cleavage (e.g., Esterases) prodrug->cleavage Permeates Membrane extracellular Extracellular Space membrane Cell Membrane intracellular Intracellular Space active_drug Active Drug Released at Target Site cleavage->active_drug Releases

Figure 2. Conceptual Workflow of a Prodrug Strategy.

Common Prodrug Modifications:

  • For Carboxylic Acids: Convert to a methyl or ethyl ester. This neutralizes the charge and increases lipophilicity.[19]

  • For Amines: Form an amide or a carbamate.

  • For Hydroxyls: Form an ester or an ether.

Strategy for Active Efflux: Structural Modification

If your compound is an efflux substrate, subtle structural changes are needed to disrupt its recognition by the transporter protein. This is often an iterative process of synthesis and testing.

Key Principles for Reducing P-gp Efflux:

  • Reduce Hydrogen Bond Donors: P-gp substrates often have multiple hydrogen bond donors. Capping or removing these can reduce recognition.

  • Increase Rigidity: Introducing conformational constraints can sometimes prevent the molecule from adopting the necessary conformation to bind to the efflux pump.[20]

  • Modulate Lipophilicity and PSA: While there is no simple rule, very high lipophilicity can sometimes increase P-gp substrate activity. A careful balance must be struck.

  • Isosteric Replacement: Consider replacing the 4-fluoro-7-azaindole core with a bioisostere that may have different transporter interaction properties, such as a 7-fluoroindole.[21] This can sometimes maintain target engagement while altering the efflux profile.

By systematically applying this diagnostic and strategic framework, you can efficiently identify the root cause of low cell permeability in your 4-fluoro-7-azaindole compounds and rationally design next-generation molecules with improved drug-like properties.

References

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727–736. [Link]

  • Li, Y., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • Creative Bioarray. (n.d.). MDCK Permeability Assay. Creative Bioarray. [Link]

  • de Souza, T., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. [Link]

  • Das, S. K., et al. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. [Link]

  • Huo, Y., et al. (2021). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. ACS Omega. [Link]

  • Wang, Z., et al. (2023). Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Angewandte Chemie International Edition. [Link]

  • de Souza, T., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry. [Link]

  • Cyprotex. (n.d.). Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. Technology Networks. [Link]

  • Ali, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Bienta. (n.d.). MDR1-MDCKII Permeability Assay. Bienta. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. [Link]

  • Volpe, D. A. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • Volpe, D. A. (2008). Permeability for intestinal absorption: Caco-2 assay and related issues. Future Medicinal Chemistry. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Saunders, G. J., & Yudin, A. K. (2022). Property-Driven Development of Passively Permeable Macrocyclic Scaffolds Using Heterocycles. Angewandte Chemie International Edition. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks. [Link]

  • International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]

  • Kinsner-Ovaskainen, A., et al. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Toxicology in Vitro. [Link]

  • Clark, M. P., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to Validating 4-Fluoro-7-Azaindoline Target Engagement in Live Cells

Introduction: The Criticality of In-Cell Target Engagement In modern drug discovery, synthesizing a molecule with high biochemical potency is merely the first step. The decisive challenge lies in confirming that the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of In-Cell Target Engagement

In modern drug discovery, synthesizing a molecule with high biochemical potency is merely the first step. The decisive challenge lies in confirming that the compound reaches and binds its intended target within the complex, dynamic environment of a living cell.[1][2][3] This process, known as target engagement validation, is a critical pillar in building a robust structure-activity relationship (SAR) and provides essential evidence for a drug's mechanism of action (MoA).[1][4] Failing to rigorously validate target engagement can lead to misinterpretation of cellular functional data, where observed effects may stem from off-target interactions, confounding the path to a viable clinical candidate.[3]

The 4-fluoro-7-azaindoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[5][6] Its unique ability to form key hydrogen bonds within the ATP-binding pocket of kinases mimics the natural ligand, making it a powerful starting point for potent inhibitors.[6] However, the kinome is vast, and ensuring that a novel 4-fluoro-7-azaindole derivative selectively engages its intended kinase target—and not numerous others—is paramount.

This guide provides a comparative analysis of leading methodologies for quantifying the interaction between a 4-fluoro-7-azaindoline-based compound and its intracellular target. We will move beyond theoretical descriptions to offer field-proven insights, detailed experimental protocols, and a logical framework for selecting the optimal assay for your research needs.

Methodology Comparison: Choosing the Right Tool for the Job

The selection of a target engagement assay is a strategic decision dictated by the research question, the nature of the target, and available resources. We will compare three powerful and distinct approaches: the label-free Cellular Thermal Shift Assay (CETSA), the highly sensitive, real-time NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, and the unbiased power of Chemoproteomics.

Parameter Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement Assay Chemoproteomics (e.g., LiP-SMap)
Principle Ligand-induced protein thermal stabilization.[7]Proximity-based energy transfer (BRET).[8][9]Ligand-induced protein conformational changes altering proteolytic susceptibility.[10]
Label Requirement None (label-free for compound and protein).[11]Labeled tracer ligand; Tagged target protein (e.g., NanoLuc®).[8]None (label-free for compound and protein).
Primary Output Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF).[12]IC50/KD (affinity), Residence Time, Permeability.[8][13]Identification of direct binders and allosteric sites; Proteome-wide selectivity.[10][14]
Throughput Low to Medium (Western Blot); High (AlphaScreen/MS).[15]High.Low to Medium.
Key Advantage Physiologically relevant; no modification of compound or target needed.[3]Real-time kinetics in live cells; high sensitivity.[9]Unbiased, proteome-wide view of on- and off-target interactions.[14][16]
Key Limitation Not all binding events cause thermal stabilization (potential for false negatives).[11]Requires genetic modification of the target protein; tracer development needed.[8]Technically complex; requires advanced mass spectrometry and data analysis.[10]

Cellular Thermal Shift Assay (CETSA): The Label-Free Standard

CETSA is a powerful biophysical method that operates on a simple, elegant principle: when a ligand binds to its target protein, it generally confers structural stability, making the protein more resistant to heat-induced denaturation.[7][17] This change in thermal stability is a direct proxy for target engagement.

Causality Behind the Method

The choice to use CETSA is often driven by the desire to measure target engagement in the most physiologically unperturbed state possible.[1][18] Since neither the small molecule nor the target protein requires modification, the assay interrogates the interaction in its native context. This is crucial for 4-fluoro-7-azaindoline compounds, where a tag or label could sterically hinder its entry into the ATP-binding pocket.

Experimental Workflow: CETSA

The workflow involves treating intact cells with the compound, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein that remains.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_lysis Sample Processing cluster_detection Quantification cell_culture 1. Culture Cells & Treat with 4-fluoro-7-azaindoline compound (or vehicle) heat 2. Aliquot cells and heat at a range of temperatures (e.g., 40-70°C) cell_culture->heat lysis 3. Lyse cells (e.g., freeze-thaw) heat->lysis centrifuge 4. Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins lysis->centrifuge western 5. Quantify soluble target protein via Western Blot, ELISA, or Mass Spec centrifuge->western

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[17]

Detailed Protocol: CETSA with Western Blot Readout
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HuH-7 for an FGFR4 inhibitor) to 80-90% confluency.[19]

    • Harvest and resuspend cells in fresh media to a density of 2 x 10⁶ cells/mL.

    • Treat cells with your 4-fluoro-7-azaindoline compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1 hour at 37°C to allow for compound uptake and target binding.[17]

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension into PCR tubes for each condition.

    • Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[17]

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[17]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the total protein concentration of each supernatant using a BCA assay to ensure equal loading.

    • Prepare samples for SDS-PAGE, load equal protein amounts, and perform electrophoresis.

    • Transfer proteins to a PVDF membrane and perform a standard Western blot using a primary antibody specific to your target protein.

    • Detect the signal using an ECL substrate and quantify the band intensities.

  • Data Interpretation:

    • Plot the normalized band intensity against temperature for both vehicle- and compound-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization.

NanoBRET™ Target Engagement Assay: Real-Time Intracellular Affinity

The NanoBRET™ assay is a proximity-based technique that measures compound binding in real-time within live cells.[8] It relies on Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a NanoLuc® luciferase donor fused to the target protein to a fluorescent tracer that binds to the same target.

Causality Behind the Method

This method is chosen when quantitative data on binding affinity (KD) and compound residence time are required.[8][13] It directly measures the displacement of a fluorescent tracer by a competing unlabeled compound (like your 4-fluoro-7-azaindoline derivative), providing a sensitive and quantitative readout of target occupancy in a high-throughput format.[3][9]

Experimental Workflow: NanoBRET™

The workflow involves expressing the target-NanoLuc fusion, adding a specific fluorescent tracer, and measuring the BRET signal as it is competed away by the test compound.

NanoBRET_Workflow cluster_prep Assay Preparation cluster_assay Competition Assay cluster_read Detection transfect 1. Transfect cells to express Target-NanoLuc® fusion protein plate 2. Plate cells in a white, 96- or 384-well plate transfect->plate add_tracer 3. Add NanoBRET® Tracer (fluorescent ligand) plate->add_tracer add_compound 4. Add serial dilutions of 4-fluoro-7-azaindoline compound add_tracer->add_compound incubate 5. Incubate to reach binding equilibrium add_compound->incubate add_substrate 6. Add NanoLuc® substrate incubate->add_substrate read_plate 7. Read BRET signal on a luminometer (460nm and >600nm) add_substrate->read_plate

Caption: Workflow for a NanoBRET™ Target Engagement competition assay.

Detailed Protocol: NanoBRET™ Competition Assay
  • Cell and Plasmid Preparation:

    • Construct a plasmid encoding your target protein fused to NanoLuc® luciferase at either the N- or C-terminus.

    • Transfect HEK293 cells with the plasmid and culture for 24 hours to allow for protein expression.

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in Opti-MEM medium.

    • In a white 96-well assay plate, add cells to each well.

    • Prepare a serial dilution of your 4-fluoro-7-azaindoline compound in Opti-MEM.

  • Competition Binding:

    • Add the NanoBRET™ tracer (at a pre-determined concentration, e.g., KD value) to the cells, followed immediately by the addition of your serially diluted compound or vehicle.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to each well.

    • Read the plate on a luminometer equipped with two filters to detect donor emission (~460nm) and acceptor emission (>600nm).

  • Data Interpretation:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle (0% inhibition) and a high concentration of a known binder (100% inhibition).

    • Plot the normalized BRET signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which reflects the compound's affinity for the target in live cells.

Chemoproteomics: An Unbiased View of the Interactome

Chemoproteomics provides a global, unbiased assessment of a compound's interactions across the entire proteome.[14][20] One powerful, label-free approach is Limited Proteolysis-Mass Spectrometry (LiP-MS), which identifies target proteins by detecting how ligand binding alters a protein's susceptibility to proteolysis.[10]

Causality Behind the Method

This approach is invaluable when you need to confirm the primary target of your 4-fluoro-7-azaindoline compound while simultaneously identifying potential off-targets that could lead to toxicity or polypharmacology.[14] It is a discovery-oriented method that provides the highest level of confidence in a compound's selectivity profile.

Experimental Workflow: LiP-MS

The workflow involves treating cell lysates with the compound, performing a brief proteolysis, and using mass spectrometry to identify peptides whose abundance changes upon compound binding.

LiP_MS_Workflow cluster_prep Sample Preparation cluster_digestion Limited Proteolysis cluster_ms Mass Spectrometry lysis 1. Prepare native cell lysate treatment 2. Treat lysate with compound or vehicle control lysis->treatment protease 3. Add a non-specific protease (e.g., Proteinase K) for a short duration treatment->protease denature 4. Denature and reduce/alkylate to stop proteolysis protease->denature trypsin 5. Complete digestion with Trypsin denature->trypsin lcms 6. Analyze peptide mixtures by LC-MS/MS trypsin->lcms data 7. Identify and quantify peptides that show altered abundance between conditions lcms->data

Caption: General workflow for a Limited Proteolysis-Mass Spectrometry (LiP-MS) experiment.

Data Interpretation

In a LiP-MS experiment, the binding of your 4-fluoro-7-azaindoline compound to its target kinase will induce a conformational change. This change can either shield or expose cleavage sites for the non-specific protease. Consequently, peptides derived from the binding site (or allosterically linked regions) will show a significant change in abundance in the compound-treated sample compared to the vehicle control. By mapping these peptides back to their parent proteins, you can identify direct binders. This technique provides a proteome-wide fingerprint of your compound's interactions, offering unparalleled insight into its selectivity.[10]

Conclusion and Forward Outlook

Validating the target engagement of a novel 4-fluoro-7-azaindoline compound in live cells is a non-negotiable step in establishing its therapeutic potential.[21] No single method is universally superior; instead, they provide complementary information that, when used together, builds a comprehensive and robust data package.

  • Start with CETSA for a straightforward, label-free confirmation that your compound engages its target in an unperturbed cellular environment.

  • Advance to NanoBRET™ to obtain quantitative affinity and kinetic data, crucial for optimizing your molecule's potency and residence time.

  • Employ Chemoproteomics for an unbiased, global view of selectivity, ensuring that the desired phenotype is driven by on-target activity and identifying potential liabilities early in the discovery process.

By strategically applying these orthogonal methodologies, researchers can build an unshakeable foundation of evidence for their compound's mechanism of action, significantly de-risking its progression toward clinical development.

References

  • Target Engagement Assays in Early Drug Discovery - PMC - NIH. (Source: National Institutes of Health). [Link]

  • Determining target engagement in living systems - PMC. (Source: National Institutes of Health). [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC - NIH. (Source: National Institutes of Health). [Link]

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Comparative

Comparative docking studies of 4-fluoro-7-azaindole and other kinase inhibitors

Executive Summary This guide provides a technical framework for evaluating 4-fluoro-7-azaindole as a kinase inhibitor scaffold compared to non-fluorinated analogs (7-azaindole) and alternative cores (e.g., indole, quinaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating 4-fluoro-7-azaindole as a kinase inhibitor scaffold compared to non-fluorinated analogs (7-azaindole) and alternative cores (e.g., indole, quinazoline). The 7-azaindole moiety is a privileged structure in drug discovery due to its ability to mimic the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region.

The introduction of a fluorine atom at the C4 position is a strategic medicinal chemistry modification. It serves two primary functions: electronic tuning of the scaffold (modulating the pKa of the pyrrole and pyridine nitrogens) and metabolic blocking (preventing oxidation at a reactive site). This guide details the computational workflows, expected binding modes, and quantitative metrics required to validate this scaffold against standard alternatives.

Scientific Rationale & Scaffold Analysis

The 7-Azaindole Advantage (The "Adenine Mimic")

The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is superior to the indole scaffold for kinase inhibition.

  • Mechanism: The N7 nitrogen acts as a hydrogen bond acceptor, while the N1 (pyrrole) nitrogen acts as a hydrogen bond donor. This allows for a bidentate interaction with the backbone amide and carbonyl of the kinase hinge region (e.g., residues like Glu, Met, or Leu depending on the kinase).

  • Comparison: Indole lacks the N7 acceptor, resulting in a monodentate interaction and significantly lower binding affinity (often >10-fold loss in potency).

The Role of 4-Fluoro Substitution

Replacing the C4-hydrogen with fluorine is not merely a steric change; it fundamentally alters the physicochemical profile:

  • Electronic Effects: Fluorine is highly electronegative.[1] It pulls electron density from the aromatic ring, lowering the basicity of the N7 nitrogen. While this might theoretically weaken the H-bond acceptor capability, it often improves selectivity by reducing non-specific promiscuous binding.

  • Multipolar Interactions: The C-F bond is highly polar. In the orthogonal hydrophobic pocket (often near the gatekeeper residue), the fluorine atom can engage in favorable multipolar interactions with backbone carbonyls or side-chain amides (C-F···H-N or C-F···C=O interactions).

  • Metabolic Stability: The C4 position is a common site for oxidative metabolism (hydroxylation). Fluorine blocks this metabolic soft spot, extending the half-life of the inhibitor without adding significant steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Comparative Docking Protocol

To objectively compare 4-fluoro-7-azaindole against other inhibitors, a rigorous, self-validating docking protocol is required. This workflow prioritizes sampling precision and scoring function accuracy .

Phase 1: System Preparation
  • Protein Selection: Retrieve high-resolution X-ray structures (<2.5 Å) of the target kinase (e.g., BRAF, JAK, or CDK) co-crystallized with a Type I inhibitor.

  • Pre-processing:

    • Remove water molecules (unless bridging waters are conserved in >50% of structures).

    • Model missing loops using Modeller or Prime.

    • Protonation States: Assign H-bond networks at pH 7.4 (critical for the hinge region His/Asp/Glu residues).

  • Ligand Preparation:

    • Generate 3D conformers for 4-fluoro-7-azaindole, 7-azaindole (parent), and Indole (negative control).

    • Generate tautomers (ensure N1 is protonated).

    • Calculate partial charges using QM-based methods (e.g., RESP) for the fluorinated core to accurately capture the C-F dipole.

Phase 2: Docking Execution (Benchmark-Driven)

Recent benchmarks indicate that GNINA 1.0 (CNN-based scoring) and AutoDock Vina are highly effective for 7-azaindole scaffolds.

  • Grid Generation: Center the grid box on the centroid of the co-crystallized ligand (Size: 20x20x20 Å).

  • Search Algorithm: Use Iterated Local Search (ILS) or Genetic Algorithm (GA) with high exhaustiveness (exhaustiveness = 32 for Vina).

  • Scoring:

    • Primary: Vina Score (binding affinity in kcal/mol).

    • Secondary: CNN Score (GNINA) to rank pose quality based on learned structural features.

Phase 3: Validation Criteria

A docking run is considered valid only if:

  • Redocking RMSD: The co-crystallized native ligand redocks with an RMSD < 2.0 Å.

  • Hinge Conservation: The top-ranked pose must exhibit the N1-Donor / N7-Acceptor motif.

Visualization of Signaling & Workflow

Diagram 1: Kinase Hinge Interaction Logic

This diagram illustrates the critical difference between the scaffolds.

KinaseInteractions cluster_ligands Scaffold Comparison Hinge Kinase Hinge Region (Glu/Met Backbone) Azaindole 7-Azaindole (Privileged Scaffold) Azaindole->Hinge Bidentate H-Bonds (N1-H...O & N7...H-N) FluoroAzaindole 4-Fluoro-7-Azaindole (Optimized Lead) FluoroAzaindole->Hinge Bidentate H-Bonds + Metabolic Stability FluoroAzaindole->Azaindole Fluorine Effect: Electronic Tuning Indole Indole (Sub-optimal) Indole->Hinge Monodentate H-Bond (Weak Affinity)

Caption: Comparison of binding modes. 7-Azaindole derivatives form a robust bidentate clamp with the kinase hinge, whereas Indole forms a weaker monodentate bond.

Diagram 2: Comparative Docking Workflow

DockingWorkflow Input Input Structures (PDB + Ligands) Prep System Preparation (Protonation, QM Charges) Input->Prep Grid Grid Generation (Active Site Definition) Prep->Grid Dock Docking (GNINA/Vina) Exhaustiveness: 32 Grid->Dock Analysis Interaction Profiling (H-Bonds, RMSD, C-F Dipole) Dock->Analysis

Caption: Step-by-step computational workflow for high-fidelity docking of kinase inhibitors.

Comparative Performance Data

The following table summarizes expected performance metrics based on structure-activity relationship (SAR) data and docking benchmarks.

Metric4-Fluoro-7-Azaindole7-Azaindole (Parent)Indole (Control)
Hinge Interaction Bidentate (Strong)Bidentate (Strong)Monodentate (Weak)
Binding Energy (ΔG) -9.5 to -11.0 kcal/mol-9.0 to -10.5 kcal/mol-7.0 to -8.5 kcal/mol
Metabolic Stability High (C4 blocked)Moderate (C4 labile)Moderate
Selectivity Potential High (Electronic tuning)ModerateLow
RMSD Stability < 1.5 Å< 1.5 Å> 2.0 Å (Pose instability)

Key Insight: While the binding energy improvement of the fluorine substitution might appear subtle (0.5 - 1.0 kcal/mol) in static docking, its real value lies in the ADME properties and selectivity profiles, which are critical for drug development.

References

  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors. RSC Advances. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link][2][3]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]

  • Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-Biological Interactions. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

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